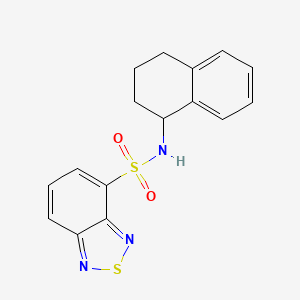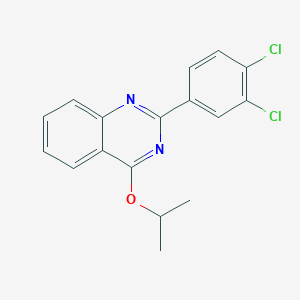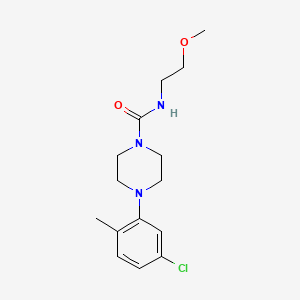![molecular formula C20H21N3O3 B4747047 N-[2-(aminocarbonyl)phenyl]-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4747047.png)
N-[2-(aminocarbonyl)phenyl]-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Descripción general
Descripción
N-[2-(aminocarbonyl)phenyl]-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, commonly known as AP24534, is a small molecule inhibitor that has shown promising results in various preclinical and clinical studies. This compound belongs to the class of tyrosine kinase inhibitors and has been extensively studied for its potential therapeutic applications in cancer treatment.
Mecanismo De Acción
AP24534 inhibits the activity of tyrosine kinases by binding to the ATP-binding site of the kinase domain. This binding prevents the transfer of phosphate groups to downstream signaling molecules, thereby blocking the activation of various signaling pathways that are involved in cell proliferation, differentiation, and survival. In addition, AP24534 has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
AP24534 has been shown to have potent antitumor activity in various preclinical models of cancer. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. In addition, AP24534 has been shown to inhibit the growth of cancer stem cells, which are believed to be responsible for cancer recurrence and resistance to chemotherapy. AP24534 has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of AP24534 is its specificity for tyrosine kinases, which makes it a promising candidate for cancer treatment. However, the potency and selectivity of AP24534 may vary depending on the cancer type and the specific tyrosine kinase target. In addition, the pharmacokinetics and toxicity of AP24534 may need to be further optimized for clinical use.
Direcciones Futuras
There are several future directions for the development and application of AP24534. One direction is to explore the potential of AP24534 in combination with other anticancer agents, such as chemotherapy and immunotherapy, to enhance its efficacy and reduce the risk of drug resistance. Another direction is to develop more potent and selective tyrosine kinase inhibitors based on the structure of AP24534. Finally, the use of AP24534 may be extended to other diseases that involve abnormal tyrosine kinase activity, such as autoimmune diseases and neurodegenerative diseases.
Conclusion:
In conclusion, AP24534 is a promising tyrosine kinase inhibitor that has shown potent antitumor activity in various preclinical models of cancer. The synthesis method has been optimized to improve the yield and purity of the compound. AP24534 inhibits the activity of tyrosine kinases by binding to the ATP-binding site of the kinase domain, which prevents the transfer of phosphate groups to downstream signaling molecules. AP24534 has several advantages and limitations for lab experiments, and there are several future directions for its development and application in cancer treatment and other diseases.
Aplicaciones Científicas De Investigación
AP24534 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of BCR-ABL, a fusion protein that is commonly found in chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). In addition, AP24534 has also been shown to inhibit the activity of other tyrosine kinases, including FLT3, KIT, and PDGFRα/β, which are involved in the development and progression of various cancers.
Propiedades
IUPAC Name |
N-(2-carbamoylphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-2-13-7-9-15(10-8-13)23-12-14(11-18(23)24)20(26)22-17-6-4-3-5-16(17)19(21)25/h3-10,14H,2,11-12H2,1H3,(H2,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPYGHSZERJQMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(ethylamino)sulfonyl]phenyl}-4-methoxybenzamide](/img/structure/B4746973.png)


![N-(3-fluoro-4-methylphenyl)-N'-[1-(4-propylphenyl)ethyl]urea](/img/structure/B4747008.png)

![ethyl 4-oxo-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1,4-dihydro-5-pyrimidinecarboxylate](/img/structure/B4747016.png)

![N,3,4-trimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B4747026.png)
![methyl 2-{[(4-fluorophenyl)acetyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4747029.png)
![N-butyl-2-{[3-(2-furyl)acryloyl]amino}-3-(4-methoxyphenyl)acrylamide](/img/structure/B4747035.png)
![5-({[4-(5-isoxazolyl)phenyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4747037.png)
![4-(4-methoxyphenyl)-2-[3-(4-methoxyphenyl)isoxazol-5-yl]butan-2-ol](/img/structure/B4747055.png)

![4-(4-isopropylbenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B4747064.png)